N-Benzyl-4-styrylpyridinium
Description
Properties
CAS No. |
23369-64-4 |
|---|---|
Molecular Formula |
C20H18ClN |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-benzyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C20H18N.ClH/c1-3-7-18(8-4-1)11-12-19-13-15-21(16-14-19)17-20-9-5-2-6-10-20;/h1-16H,17H2;1H/q+1;/p-1/b12-11+; |
InChI Key |
BBKYIPFUKSUVAW-CALJPSDSSA-M |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=CC3=CC=CC=C3.[Cl-] |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=C/C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=CC3=CC=CC=C3.[Cl-] |
Synonyms |
N-benzyl-4-styrylpyridinium |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
N-Benzyl-4-styrylpyridinium is characterized by a pyridinium ring substituted with a benzyl and a styryl group. The synthesis typically involves the reaction of pyridine derivatives with benzyl halides and styryl compounds. Recent studies have optimized synthetic routes to enhance yield and purity, emphasizing environmentally friendly methods.
Cholinesterase Inhibition
One of the primary applications of this compound is in the inhibition of cholinesterases, enzymes that break down acetylcholine in the nervous system. This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : The compound interacts with the active sites of AChE and BChE through π–π stacking and π-cation interactions, similar to established inhibitors like donepezil. Studies have shown that specific substitutions on the benzyl moiety significantly enhance inhibitory potency against both enzymes .
Neuroprotective Effects
In addition to cholinesterase inhibition, this compound has demonstrated neuroprotective properties by preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound's ability to inhibit self-aggregation suggests its potential as a therapeutic agent in neurodegenerative disorders .
In Vitro Studies
Recent research has synthesized a series of this compound derivatives to evaluate their AChE and BChE inhibitory activities. For instance, one derivative exhibited half-maximal inhibitory concentration (IC50) values of 0.176 μM for AChE and 0.37 μM for BChE, indicating strong dual inhibition capabilities .
Structure-Activity Relationship (SAR)
SAR studies have identified key structural features that enhance the inhibitory activity of this compound derivatives. The presence of electron-withdrawing groups on the phenyl moiety has been linked to improved enzyme inhibition. For example, compounds with chloro or fluoro substitutions showed significantly better activity compared to their unsubstituted counterparts .
Comprehensive Data Table
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Mechanism |
|---|---|---|---|
| SB-1389 | 0.176 | 0.37 | Non-competitive |
| SB-1436 | 0.046 | 0.115 | Non-competitive |
| Derivative X | 0.25 | 0.45 | Competitive |
Table summarizing the inhibitory activities of select this compound derivatives against AChE and BChE.
Comparison with Similar Compounds
a. Methoxy-Substituted Derivatives (e.g., 7a and 7ax)
- Structure : Compounds like (E)-1-benzyl-4-(3,5-dimethoxystyryl)pyridin-1-ium bromide (7a) feature methoxy groups on the styryl aromatic ring.
- Impact : Methoxy groups are electron-donating, increasing the electron density of the styryl moiety. This may enhance binding affinity to enzymes like acetylcholinesterase (AChE) by stabilizing charge-transfer interactions .
- Spectral Data : ESI-MS for 7a shows a molecular ion peak at m/z 377.0 [M−Br]+, consistent with its molecular formula (C₂₂H₂₁N₂O₄) .
b. N-Benzyl-4-methylpyridin-2-amine ()
- Structure : A neutral pyridine derivative with a methyl group at C4 and a benzylamine substituent at C2.
- Key Differences: The absence of a styryl group and pyridinium charge reduces conjugation and polarity.
- Spectral Data: SMILES string CC1=CC(=NC=C1)NCC2=CC=CC=C2 highlights the non-conjugated, branched structure .
c. Amide-Linked Derivatives ()
- Examples :
- Impact : Amide groups enable hydrogen bonding, which could improve metabolic stability but reduce cationic character compared to pyridinium salts. Piperidine introduces a basic nitrogen, altering charge distribution .
2.3 Physicochemical Properties
| Property | N-Benzyl-4-styrylpyridinium | 7a (Methoxy Derivative) | N-Benzyl-4-methylpyridin-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 434.3 (as bromide salt) | 458.3 (C₂₂H₂₁BrN₂O₄) | 198.3 (C₁₃H₁₄N₂) |
| Charge at pH 7 | +1 (pyridinium) | +1 | Neutral (amine) |
| Key Functional Groups | Styryl, benzyl | Styryl, methoxy, benzyl | Methyl, benzylamine |
| Solubility | Polar solvents (e.g., ACN) | Moderate in polar solvents | Higher lipophilicity |
Preparation Methods
Aldehyde Reduction to Benzyl Alcohols
Aryl aldehydes (1a–k ) are reduced to benzyl alcohols (2a–k ) using sodium borohydride (NaBH₄) in methanol at 0°C. This step achieves near-quantitative yields (>95%) for most substrates, with electron-donating groups (e.g., methoxy) enhancing reaction rates. The reaction’s exothermic nature necessitates controlled addition to prevent byproduct formation.
Conversion to Benzyl Bromides
Benzyl alcohols undergo bromination with triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding benzyl bromides (3a–k ). Halogenated substrates (e.g., 4-fluorobenzyl bromide) require extended reaction times (3–4 h) due to decreased electrophilicity. Yields range from 80% for nitro-substituted derivatives to 92% for methoxy analogs.
Wittig Salt Formation
Benzyl bromides react with PPh₃ in THF at 85°C for 2 h to form benzyltriphenylphosphonium bromides (4a–k ). The reaction’s progress is marked by precipitation of a white solid, which is filtered and washed with ethyl acetate. This step is critical for ensuring high purity in subsequent Wittig reactions.
Styrylpyridine Synthesis via Wittig Reaction
Wittig salts (4a–k ) are treated with potassium tert-butoxide in THF to generate ylides, which then react with pyridine-4-carboxaldehyde (5 ) at 80°C. The resulting (E)-4-styrylpyridines (6a–k ) are isolated via column chromatography (ethyl acetate/hexane), with yields of 80–95%. Stereoselectivity for the E-isomer exceeds 98%, as confirmed by NMR coupling constants ().
Quaternization to Pyridinium Salts
(E)-4-Styrylpyridines undergo N-benzylation with benzyl halides in acetonitrile (ACN) at 80°C for 1–3 h, forming N-benzyl-4-styrylpyridinium derivatives (7a–7ax ). Electron-deficient benzyl halides (e.g., 4-nitrobenzyl bromide) require longer reaction times but achieve higher yields (85–95%) compared to electron-rich analogs. The reaction’s completion is indicated by precipitation of crystalline solids.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectra of This compound derivatives show distinct resonances for the pyridinium protons (δ 8.70–8.90 ppm, doublet) and styryl vinyl protons (δ 7.37–7.90 ppm, doublet with ). Benzyl methylene protons (e.g., 4-fluorobenzyl) appear as singlets at δ 5.63–5.95 ppm, with coupling to fluorine observed in NMR ().
Mass Spectrometry and Elemental Analysis
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) confirms molecular ions ([M – X]⁺, where X = Cl⁻ or Br⁻) with mass accuracy within 0.5 ppm. For example, 7g ([C₂₂H₂₁FNO₂]⁺) exhibits an exact mass of 350.1556 Da (calculated: 350.1556 Da).
Substituent Effects on Reaction Efficiency
Electron-Withdrawing Groups
Nitro- and halogen-substituted benzyl halides (e.g., 7h , 7n ) exhibit slower quaternization kinetics but higher crystallinity, facilitating purification. Yields for 7n (4-nitrobenzyl) reach 92% despite requiring 3 h reflux.
Electron-Donating Groups
Methoxy-substituted derivatives (7j , 7k ) show accelerated reaction rates (1 h completion) but lower solubility in ACN, necessitating acetone washes. 7j (3,4-dimethoxy) achieves 88% yield with distinct NMR methoxy singlets at δ 3.74–3.76 ppm.
Steric hindrance
Ortho-substituted benzyl halides (e.g., 7k , 2-methylbenzyl) reduce quaternization efficiency (85% yield) due to hindered access to the pyridine nitrogen. This is evidenced by broader NMR peaks for the benzyl methyl group (δ 2.21 ppm).
Challenges and Mitigation Strategies
Deuterium Exchange in NMR
Protons on unsubstituted benzyl groups undergo partial exchange with deuterium in CD₃OD, complicating integration. Fluorinated analogs (e.g., 7g ) mitigate this issue, providing clearer spectra.
Byproduct Formation
Trace triphenylphosphine oxide (TPPO) in Wittig salts is removed via ethyl acetate washes. Column chromatography with silica gel (100–200 mesh) further purifies intermediates.
Comparative Analysis of Representative Derivatives
The table below summarizes key This compound derivatives, highlighting substituents, yields, and spectral data:
| Compound | Substituents | Yield (%) | NMR (Key Peaks) | HR-ESIMS ([M – X]⁺) |
|---|---|---|---|---|
| 7g | 3,5-(OMe)₂, 4-F | 90 | δ 5.63 (s, 2H), 3.74 (s, 6H) | 350.1556 |
| 7h | 3,5-(OMe)₂, 2-NO₂ | 88 | δ 6.02 (s, 2H), 8.22 (d, 1H) | 377.1505 |
| 7j | 3,4-(OMe)₂ | 88 | δ 5.65 (s, 2H), 3.76 (s, 3H) | 332.1651 |
| 7k | 3,4-(OMe)₂, 2-Me | 85 | δ 5.69 (s, 2H), 2.21 (s, 3H) | 346.1809 |
| 7n | 3,4-(OMe)₂, 4-NO₂ | 92 | δ 5.95 (s, 2H), 8.41 (d, 2H) | 377.1507 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzyl-4-styrylpyridinium derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridinium precursors and styryl moieties under controlled conditions. For example, (E)-4-styrylpyridinium derivatives are synthesized via Heck coupling or Wittig reactions, with yields optimized by adjusting catalysts (e.g., palladium-based catalysts), solvents (e.g., DMF or acetonitrile), and temperatures (80–120°C). Purification via recrystallization or column chromatography is critical to isolate high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound compounds?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=C stretches at ~1600 cm⁻¹ for styryl groups).
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic proton splitting in styryl groups) and benzyl group integration.
- Melting Point Analysis : Validates purity and consistency with literature values.
- Mass Spectrometry (HR-ESI-MS) : Determines molecular ion peaks and fragmentation patterns .
Q. What safety precautions are necessary during synthesis and handling?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves, lab coats, and safety goggles. For pyridinium salts, avoid contact with oxidizing agents, and store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve the structural ambiguities of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include refining the structure with software like SHELXL, achieving R-factors <0.05, and validating bond lengths (e.g., C-C: 1.48–1.52 Å). Disordered solvent molecules should be masked using SQUEEZE in PLATON .
Q. What methodologies assess cholinesterase inhibitory activity, and how are IC₅₀ values calculated?
- Methodological Answer :
- Enzyme Assay Protocol : Incubate compounds with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in phosphate buffer (pH 8.0) at 25°C. Add DTNB (Ellman’s reagent) and acetylthiocholine iodide (ATChI) to measure thiol product formation at 412 nm.
- IC₅₀ Determination : Use non-linear regression in GraphPad Prism to fit dose-response curves. Validate with donepezil as a positive control.
- Kinetic Studies : Perform Lineweaver-Burk analysis to distinguish competitive (increased Km) vs. non-competitive (unchanged Km, reduced Vmax) inhibition .
Q. How should researchers reconcile contradictory data in enzyme inhibition studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). Human erythrocyte AChE may differ from recombinant forms in sensitivity.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Replicate experiments across multiple batches.
- Structural Correlation : Cross-reference inhibitory potency with substituent effects (e.g., electron-withdrawing groups on the styryl moiety enhancing activity) .
Q. How can structure-activity relationships (SAR) be systematically explored for these compounds?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., nitro, methoxy) at the benzyl or styryl positions.
- Biological Testing : Compare IC₅₀ values across analogs.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in AChE’s catalytic site. Correlate calculated binding energies (ΔG) with experimental IC₅₀ values .
Q. What strategies validate compound stability under long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Spectroscopic Monitoring : Track changes in UV-Vis spectra (e.g., λmax shifts indicate π-π* transition alterations).
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to recommend storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
